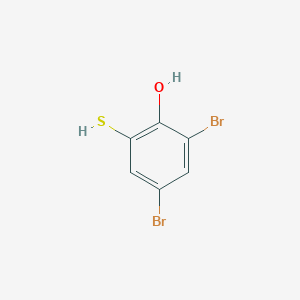

2,4-Dibromo-6-sulfanylphenol

Description

2,4-Dibromo-6-sulfanylphenol (C₆H₃Br₂SH) is a halogenated phenolic compound characterized by two bromine atoms at the 2- and 4-positions and a sulfanyl (-SH) group at the 6-position of the aromatic ring. This substitution pattern confers unique physicochemical properties, including enhanced electrophilicity due to electron-withdrawing bromine substituents and nucleophilic reactivity from the sulfanyl group. The compound is of interest in organic synthesis, catalysis, and materials science, particularly for constructing sulfur-containing polymers or as a precursor for functionalized aromatics. Its structural features also influence solubility, thermal stability, and intermolecular interactions, distinguishing it from analogous phenolic derivatives .

Properties

CAS No. |

61268-41-5 |

|---|---|

Molecular Formula |

C6H4Br2OS |

Molecular Weight |

283.97 g/mol |

IUPAC Name |

2,4-dibromo-6-sulfanylphenol |

InChI |

InChI=1S/C6H4Br2OS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,9-10H |

InChI Key |

DKTMZZRVKHNQCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-sulfanylphenol typically involves the bromination of phenol derivatives. One common method is the dibromination of phenol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2,4-Dibromo-6-sulfanylphenol may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-sulfanylphenol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Debrominated phenol derivatives.

Substitution: Phenol derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-6-sulfanylphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The bromine atoms and sulfanyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Insights :

- Bromine substituents in 2,4-Dibromo-6-sulfanylphenol reduce electron density on the aromatic ring compared to hydroxyl-dominated analogs, favoring electrophilic substitution at the 6-position.

- The sulfanyl group enhances reactivity in thiol-ene click chemistry, unlike bisphenol derivatives, which prioritize crosslinking via hydroxyl groups .

Sulfur-Specific Reactivity

The -SH group enables disulfide bond formation, a feature absent in non-sulfurated analogs like 4,4'-sulfonyldiphenol. For instance, 2,4-Dibromo-6-sulfanylphenol participates in oxidative coupling to form dimeric or polymeric structures, whereas sulfonyldiphenol primarily undergoes sulfonation or etherification.

Thermal Stability

Thermogravimetric analysis (TGA) data (supplementary Figure 5C) suggest that 2,4-Dibromo-6-sulfanylphenol decomposes at ~200°C, lower than 4,4'-sulfonyldiphenol (>300°C). This is attributed to weaker C-Br bonds compared to robust sulfonyl linkages.

Solubility

Research Findings and Industrial Relevance

Recent studies emphasize 2,4-Dibromo-6-sulfanylphenol’s utility in:

- Polymer Chemistry : As a chain-transfer agent in radical polymerization, leveraging its -SH group for controlled molecular weight distribution.

- Pharmaceutical Intermediates : Thiol-selective reactions for prodrug synthesis.

In contrast, 4,4'-sulfonyldiphenol dominates epoxy resin production, while 4,4'-(propane-2,2-diyl)diphenol faces regulatory restrictions due to endocrine-disrupting effects.

Biological Activity

2,4-Dibromo-6-sulfanylphenol (DBSP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DBSP, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C6H4Br2OS

- Molecular Weight : 267.97 g/mol

- CAS Number : 141474-37-5

The compound features a phenolic structure with two bromine substituents and a sulfanyl group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

DBSP has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DBSP could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research has indicated that DBSP possesses anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MDA-MB-231 (breast cancer) | 12.5 |

| A549 (lung cancer) | 20.7 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

DBSP's biological activity is attributed to several mechanisms:

- Enzyme Inhibition : DBSP has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for bacterial growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It interferes with cell cycle progression in cancer cells, particularly at the G1/S phase transition.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DBSP against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that DBSP had a MIC value of 16 µg/mL, showcasing its potential as an effective treatment option for MRSA infections .

Investigation of Cytotoxic Effects

In a comparative study involving various phenolic compounds, DBSP exhibited superior cytotoxicity against human breast cancer cells compared to other derivatives. The study highlighted the importance of the sulfanyl group in enhancing the compound's anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.